Physicochemical properties of 2-Amino-N-(2-hydroxyethyl)benzamide CAS 49667-81-4
Physicochemical properties of 2-Amino-N-(2-hydroxyethyl)benzamide CAS 49667-81-4
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-hydroxyethyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with computationally predicted values to offer a robust profile of the molecule. It details methodologies for empirical characterization, including spectroscopy, chromatography, and stability testing. Furthermore, it explores potential synthesis routes, purification techniques, and degradation pathways, grounding these technical discussions in the practical context of pharmaceutical research. While extensive experimental data for this specific molecule is limited in public literature, this guide establishes a foundational understanding based on its structural characteristics and the behavior of analogous compounds.
Molecular and Physicochemical Profile
2-Amino-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a primary aromatic amine and a hydroxyethyl amide side chain. These functional groups are pivotal in defining its chemical behavior, solubility, and potential for intermolecular interactions—critical parameters for drug design and formulation.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-Amino-N-(2-hydroxyethyl)benzamide |
| CAS Number | 49667-81-4[1][2] |
| Molecular Formula | C₉H₁₂N₂O₂[3][4] |
| Molecular Weight | 180.20 g/mol [3][4] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O[3] |
| InChI Key | UKTLWMQAFZSILY-UHFFFAOYSA-N[3] |
Physicochemical Data
The physicochemical properties of a compound are fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes known and predicted data for 2-Amino-N-(2-hydroxyethyl)benzamide. It is critical to note the distinction between experimentally verified and computationally derived values.
| Property | Value / Predicted Value | Source | Type |
| Physical Form | Solid (Predicted) | General Knowledge[3] | Experimental (Implied) |
| Melting Point | 88 - 91 °C | Alfa Aesar[1] | Experimental |
| logP (Octanol-Water) | 0.08 - 0.4 | ChemScene, PubChem[3][4] | Computed |
| Topological Polar Surface Area (TPSA) | 75.35 Ų | ChemScene, PubChem[3][4] | Computed |
| Hydrogen Bond Donors | 3 | PubChem[4] | Computed |
| Hydrogen Bond Acceptors | 3 | PubChem[4] | Computed |
| Rotatable Bonds | 4 | PubChem[4] | Computed |
Insight for the Scientist: The low logP value (0.08-0.4) suggests that the molecule is relatively hydrophilic, which is consistent with the presence of multiple hydrogen bond donors and acceptors.[3][4] The TPSA of 75.35 Ų is below the 140 Ų threshold often associated with good oral bioavailability, indicating that the molecule has a favorable polarity profile for membrane permeation.
Synthesis and Purification Strategies
The synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide can be approached through several methods. The choice of strategy depends on the desired scale, purity requirements, and available starting materials.
Protocol 1: Direct Amidation
This method involves the direct reaction of a salicylic acid ester with an excess of ethylenediamine.
-
Causality: Using a large excess of ethylenediamine is crucial to favor the formation of the mono-acylated product and minimize the formation of the disubstituted byproduct, where a single methyl salicylate molecule reacts with both amino groups of two separate ethylenediamine molecules. Heating accelerates the rate of this nucleophilic acyl substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 15 equivalents of ethylenediamine.
-
Reagent Addition: While stirring at room temperature, slowly add 1 equivalent of methyl salicylate to the flask.
-
Reaction: Heat the mixture to 70°C and maintain for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethylenediamine via vacuum distillation.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. The pH of the aqueous layer should be carefully monitored to ensure the product remains in its neutral form for optimal partitioning into the organic phase.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Protecting Group Strategy
For higher purity and better control, a strategy involving a protecting group on ethylenediamine is recommended.[5] This approach prevents disubstitution and simplifies purification.
-
Causality: The use of a tert-butyloxycarbonyl (Boc) protecting group renders one of the amino groups temporarily unreactive, ensuring that the acylation reaction occurs selectively at the unprotected primary amine. The final deprotection step under acidic conditions is a clean and efficient way to reveal the desired primary amine.
Step-by-Step Methodology:
-
Protection: Dissolve 1 equivalent of ethylenediamine in dichloromethane and cool in an ice bath. Slowly add 0.9 equivalents of di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight. Purify the N-Boc-ethylenediamine product.[5]
-
Acylation: Combine 1 equivalent of the purified N-Boc-ethylenediamine with 1.1 equivalents of methyl salicylate. Heat the mixture at 50°C for 18 hours.[5]
-
Deprotection: After cooling, dissolve the crude product in a suitable solvent and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group.
-
Purification: Purify the final product using column chromatography or recrystallization.
Caption: Workflow for the synthesis of 2-Amino-N-(2-hydroxyethyl)benzamide via a protecting group strategy.
Purification: Recrystallization
Recrystallization is an effective method for purifying the final solid product.[6]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a system where it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as 2-propanol and water, is often effective for similar benzamides.[6]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Analytical and Spectroscopic Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of aromatic compounds like this benzamide.[7]
Step-by-Step Methodology:
-
System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Elution:
-
Start with 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Parameters: Set the flow rate to 1.0 mL/min and the detection wavelength based on the UV absorbance maximum of the hydroxybenzamide chromophore (typically ~290-300 nm).[6]
-
Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Spectroscopic Analysis
While specific experimental spectra are not widely published, the expected characteristics can be predicted based on the molecule's structure.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Expect complex multiplets in the range of δ 6.5-8.0 ppm. The protons ortho and para to the electron-donating amino group will be shifted upfield, while the proton ortho to the electron-withdrawing amide group will be shifted downfield.
-
Ethyl Side Chain: Two triplets are expected for the -CH₂-CH₂- protons, likely in the δ 3.0-4.0 ppm range.
-
Amine and Hydroxyl Protons: Broad singlets for the -NH₂, -OH, and amide N-H protons. Their chemical shifts will be variable and dependent on solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of sharp peaks around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a broader peak for the secondary amide N-H.
-
O-H Stretch: A broad peak around 3200-3500 cm⁻¹ for the alcohol -OH group.
-
C=O Stretch: A strong, sharp peak around 1630-1660 cm⁻¹ for the amide carbonyl.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 180.20 corresponding to the molecular weight of the compound.
-
Fragmentation: Expect characteristic fragmentation patterns, such as the cleavage of the amide bond, leading to fragments corresponding to the aminobenzoyl cation and the hydroxyethylamino radical.
-
Stability Profile and Degradation Pathways
Understanding a compound's stability is critical for determining its shelf-life and appropriate storage conditions.[8] The functional groups in 2-Amino-N-(2-hydroxyethyl)benzamide suggest susceptibility to specific degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-aminobenzoic acid and 2-aminoethanol.[8] This is often the primary degradation pathway for amide-containing compounds.
-
Oxidation: The primary aromatic amine and the secondary alcohol are potential sites for oxidation, which could lead to the formation of colored degradation products.[8]
Caption: Primary hydrolytic degradation pathway for 2-Amino-N-(2-hydroxyethyl)benzamide.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish stability-indicating analytical methods.[8]
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with 1N NaOH, and dilute to 0.1 mg/mL for HPLC analysis.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 1N HCl, and dilute for HPLC analysis.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature and analyze at set time points.[8]
-
Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C) and analyze for degradation over time.
-
Photostability: Expose the compound (in solid and solution form) to light under ICH Q1B specified conditions.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method, comparing them to an unstressed control sample.
Relevance in Drug Development and Future Directions
While specific biological targets for 2-Amino-N-(2-hydroxyethyl)benzamide are not defined in the literature, its structural motifs are common in pharmacologically active molecules. Benzamides are a well-established class of compounds with diverse activities, including antiemetic, antipsychotic, and antimicrobial effects.[9] The presence of multiple hydrogen bonding groups and a favorable TPSA suggests that this molecule could be a valuable scaffold or intermediate in drug discovery programs.
The physicochemical properties detailed in this guide are essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this and related compounds. For instance, the pKa of the primary amine and the phenolic hydroxyl group (not experimentally determined but crucial to measure) will dictate the compound's charge state at physiological pH, profoundly impacting its solubility, membrane permeability, and receptor interactions.
Hypothetical Signaling Pathway Interaction
To illustrate its potential role, we can hypothesize its interaction in a biological context. Many small molecule drugs function by inhibiting enzymes. Given its structure, 2-Amino-N-(2-hydroxyethyl)benzamide could potentially act as a competitive inhibitor for an enzyme that recognizes a similar endogenous substrate.
Caption: Hypothetical mechanism of action where the compound acts as an enzyme inhibitor.
Future research should focus on obtaining empirical data for the pKa and solubility of this compound. Additionally, screening against various biological targets could uncover its therapeutic potential, leveraging the foundational physicochemical understanding provided in this guide.
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NextSDS. (n.d.). 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride — Chemical Substance Information. [Link]
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Chemical Synthesis Database. (2025). N-(2-hydroxyethyl)benzamide. [Link]
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Gilar, M., et al. (2007). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 µm sorbent. ResearchGate. [Link]
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Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]
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Roy, R., et al. (2010). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. Journal of Separation Science. [Link]
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ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. [Link]
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Liu, K., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]
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Eeda, V., et al. (2021). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wiley. (n.d.). N-[2-(1-hydroxyethyl)phenyl]benzamide. SpectraBase. [Link]
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PubChemLite. (n.d.). Benzamide, n-(2-amino-2-oxoethyl)-2-hydroxy- (C9H10N2O3). [Link]
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MilliporeSigma. (n.d.). 2-Amino-N-(2-methoxyethyl)benzamide. [Link]
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US EPA. (2023). Benzamide, N,N-bis(2-hydroxyethyl)-. Substance Details - SRS. [Link]
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PubChemLite. (n.d.). N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). [Link]
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